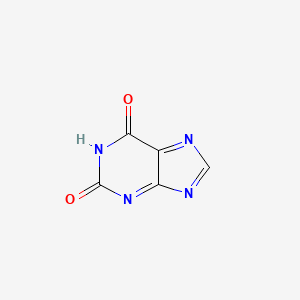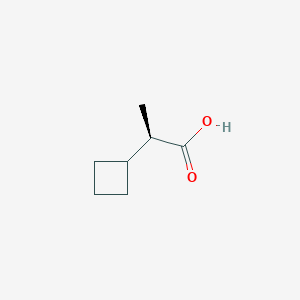
Purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purine-2,6-dione, also known as xanthine, is a heterocyclic aromatic organic compound. It is a derivative of purine and is found in most body tissues and fluids, certain plants, and some urinary calculi. Xanthine is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by the oxidation of hypoxanthine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Purine-2,6-dione can be synthesized through various methods. One common synthetic route involves the reaction of guanine with nitrous acid, which results in the formation of xanthine. Another method involves the oxidation of hypoxanthine using agents such as nitric acid or potassium permanganate .
Industrial Production Methods
In industrial settings, this compound is often produced through the microbial fermentation of purine derivatives. Specific strains of bacteria or fungi are used to convert purine compounds into xanthine. This method is preferred due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Xanthine can be oxidized to uric acid using oxidizing agents like xanthine oxidase.
Reduction: It can be reduced to hypoxanthine under specific conditions.
Common Reagents and Conditions
Oxidation: Xanthine oxidase is commonly used for the oxidation of xanthine to uric acid.
Reduction: Reducing agents like sodium borohydride can be used for the reduction of xanthine to hypoxanthine.
Substitution: Methylation agents such as methyl iodide are used for the substitution reactions to form derivatives like caffeine.
Major Products Formed
Uric Acid: Formed from the oxidation of xanthine.
Hypoxanthine: Formed from the reduction of xanthine.
Caffeine and Theobromine: Formed from the substitution reactions.
Aplicaciones Científicas De Investigación
Purine-2,6-dione has a wide range of applications in scientific research:
Mecanismo De Acción
Purine-2,6-dione exerts its effects primarily through its interaction with enzymes involved in purine metabolism. The key molecular target is xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibitors of xanthine oxidase, such as allopurinol, are used to manage conditions like gout by reducing uric acid production .
Comparación Con Compuestos Similares
Similar Compounds
Hypoxanthine: A precursor in the purine degradation pathway, which is oxidized to xanthine.
Caffeine: A methylated derivative of xanthine, known for its stimulant properties.
Theobromine: Another methylated derivative of xanthine, found in cocoa and chocolate.
Uniqueness
Purine-2,6-dione is unique due to its role as an intermediate in purine metabolism and its involvement in various biochemical pathways. Its derivatives, such as caffeine and theobromine, have significant pharmacological and industrial applications, making it a compound of considerable interest in both research and industry .
Propiedades
Número CAS |
42165-52-6 |
|---|---|
Fórmula molecular |
C5H2N4O2 |
Peso molecular |
150.10 g/mol |
Nombre IUPAC |
purine-2,6-dione |
InChI |
InChI=1S/C5H2N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H,9,10,11) |
Clave InChI |
FAIAJSOSTNJZCI-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NC(=O)NC(=O)C2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Methyl-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11923977.png)
![1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B11923984.png)

